molecular formula C34H39N5O5S2 B2579872 4-({4-oxo-2-[({[2-(4-sulfamoylphenyl)ethyl]carbamoyl}methyl)sulfanyl]-3,4-dihydroquinazolin-3-yl}methyl)-N-(2-phenylethyl)cyclohexane-1-carboxamide CAS No. 689227-35-8

4-({4-oxo-2-[({[2-(4-sulfamoylphenyl)ethyl]carbamoyl}methyl)sulfanyl]-3,4-dihydroquinazolin-3-yl}methyl)-N-(2-phenylethyl)cyclohexane-1-carboxamide

Cat. No.: B2579872
CAS No.: 689227-35-8
M. Wt: 661.84
InChI Key: MPLOMWYBILTLPK-UHFFFAOYSA-N
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Description

4-({4-oxo-2-[({[2-(4-sulfamoylphenyl)ethyl]carbamoyl}methyl)sulfanyl]-3,4-dihydroquinazolin-3-yl}methyl)-N-(2-phenylethyl)cyclohexane-1-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a quinazoline core, a sulfamoylphenyl group, and a cyclohexane carboxamide moiety, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({4-oxo-2-[({[2-(4-sulfamoylphenyl)ethyl]carbamoyl}methyl)sulfanyl]-3,4-dihydroquinazolin-3-yl}methyl)-N-(2-phenylethyl)cyclohexane-1-carboxamide involves multiple steps, including the formation of the quinazoline core, the introduction of the sulfamoylphenyl group, and the attachment of the cyclohexane carboxamide moiety. The key steps in the synthesis are as follows:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through a cyclization reaction involving an anthranilic acid derivative and an appropriate aldehyde or ketone under acidic or basic conditions.

    Introduction of the Sulfamoylphenyl Group: The sulfamoylphenyl group can be introduced through a nucleophilic substitution reaction using a suitable sulfamoyl chloride and a phenyl derivative.

    Attachment of the Cyclohexane Carboxamide Moiety: The final step involves the coupling of the quinazoline-sulfamoylphenyl intermediate with a cyclohexane carboxylic acid derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-({4-oxo-2-[({[2-(4-sulfamoylphenyl)ethyl]carbamoyl}methyl)sulfanyl]-3,4-dihydroquinazolin-3-yl}methyl)-N-(2-phenylethyl)cyclohexane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents or modify existing ones.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under appropriate conditions.

    Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under specific reaction conditions.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups being targeted and the reaction conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated or reduced forms of the compound.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors involved in disease pathways.

    Pharmaceuticals: It may be used as an intermediate in the synthesis of pharmaceutical compounds with therapeutic potential.

    Materials Science: The compound’s structural features could be exploited in the design of novel materials with specific properties, such as conductivity or catalytic activity.

    Biological Research: It may be used as a probe or tool compound to study biological processes and pathways.

Mechanism of Action

The mechanism of action of 4-({4-oxo-2-[({[2-(4-sulfamoylphenyl)ethyl]carbamoyl}methyl)sulfanyl]-3,4-dihydroquinazolin-3-yl}methyl)-N-(2-phenylethyl)cyclohexane-1-carboxamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-({4-oxo-2-[({[2-(4-sulfamoylphenyl)ethyl]carbamoyl}methyl)sulfanyl]-3,4-dihydroquinazolin-3-yl}methyl)-N-(2-phenylethyl)cyclohexane-1-carboxamide: This compound itself.

    Quinazoline Derivatives: Compounds with a quinazoline core, which may have similar biological activities or applications.

    Sulfamoylphenyl Derivatives: Compounds containing a sulfamoylphenyl group, which may share similar chemical reactivity or biological properties.

    Cyclohexane Carboxamide Derivatives: Compounds with a cyclohexane carboxamide moiety, which may have similar structural features or applications.

Uniqueness

The uniqueness of this compound lies in its combination of structural features, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-[[4-oxo-2-[2-oxo-2-[2-(4-sulfamoylphenyl)ethylamino]ethyl]sulfanylquinazolin-3-yl]methyl]-N-(2-phenylethyl)cyclohexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H39N5O5S2/c35-46(43,44)28-16-12-25(13-17-28)18-20-36-31(40)23-45-34-38-30-9-5-4-8-29(30)33(42)39(34)22-26-10-14-27(15-11-26)32(41)37-21-19-24-6-2-1-3-7-24/h1-9,12-13,16-17,26-27H,10-11,14-15,18-23H2,(H,36,40)(H,37,41)(H2,35,43,44)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPLOMWYBILTLPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CN2C(=O)C3=CC=CC=C3N=C2SCC(=O)NCCC4=CC=C(C=C4)S(=O)(=O)N)C(=O)NCCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H39N5O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

661.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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